Heck–Matsuda Cross-Coupling Yield: 4-Methylphenyl vs. Phenyl Substituent in 3-Arylbutadiene Sulfone Synthesis
In the Pd(OAc)₂-catalyzed Heck–Matsuda reaction of 3-sulfolene with aryldiazonium tetrafluoroborates (3 mol% Pd, MeOH, 50 °C, 1 h), the 4-methylphenyl derivative (target compound precursor) achieved a cross-coupling yield of 86%, significantly exceeding the 67% yield obtained for the unsubstituted phenyl analog under identical conditions [1]. The subsequent Et₃N-promoted double-bond isomerization in CH₂Cl₂ (reflux, 24 h) proceeded with 71% yield for the 4-methylphenyl substrate compared to 77% for phenyl, reflecting the distinct electronic influence of the p-methyl group on the deprotonation/reprotonation equilibrium [1]. The two-step combined yield was approximately 61% for 4-methylphenyl versus 52% for phenyl.
| Evidence Dimension | Cross-coupling yield (step i) and isomerization yield (step ii) in 3-arylbutadiene sulfone synthesis |
|---|---|
| Target Compound Data | Step i: 86%; Step ii: 71%; Combined ~61% (Ar = 4-MeC₆H₄) |
| Comparator Or Baseline | Step i: 67%; Step ii: 77%; Combined ~52% (Ar = C₆H₅, unsubstituted phenyl) |
| Quantified Difference | Step i: +19 percentage points (28% relative improvement); Step ii: −6 percentage points; Net combined advantage: +9 percentage points |
| Conditions | Pd(OAc)₂ (3 mol%), MeOH, 50 °C, 1 h (step i); Et₃N, CH₂Cl₂, reflux, 24 h (step ii); aryldiazonium BF₄⁻ salts [1] |
Why This Matters
The 19-point yield advantage in the cross-coupling step translates to a meaningful reduction in material loss during the critical C–C bond-forming stage, making the 4-methylphenyl-substituted sulfolene a more atom-economical precursor for 2-aryl-1,3-butadiene synthesis compared to the simpler phenyl analog.
- [1] Rzhevskiy, S. A.; Bogachev, V. N.; Minaeva, L. I.; Sterligov, G. K.; Nechaev, M. S.; Topchiy, M. A.; Asachenko, A. F. Efficient synthesis of 3-arylbutadiene sulfones using the Heck–Matsuda reaction. Mendeleev Commun. 2021, 31 (4), 548–549. View Source
